(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a quinoline moiety, and a nitrile group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-methylbenzenesulfonyl chloride, 2-methylquinoline, and acrylonitrile.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions, and may require purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the quinoline moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is unique due to its combination of a sulfonyl group, a quinoline moiety, and a nitrile group
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-7-9-16(10-8-14)26(24,25)17(12-21)13-22-20-11-15(2)23-19-6-4-3-5-18(19)20/h3-11,13H,1-2H3,(H,22,23)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXQZLVUWXYGOH-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=NC3=CC=CC=C32)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=NC3=CC=CC=C32)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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